

# HPLC-MS/MS method for quantification of Tenofovir in urine samples

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## Compound of Interest

**Compound Name:** 9-(2-Phosphonomethoxypropyl)adenine

**Cat. No.:** B035550

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An HPLC-MS/MS method provides a robust and sensitive platform for the quantification of Tenofovir in human urine, a critical tool for monitoring adherence to HIV pre-exposure prophylaxis (PrEP) and for therapeutic drug monitoring.[1][2] Tenofovir, a nucleotide reverse transcriptase inhibitor, is widely used for treating HIV and HBV infections.[1] Measuring its concentration in urine serves as a non-invasive method to assess patient adherence and can be a proxy for drug exposure in renal proximal tubular cells, which is relevant for monitoring potential renal toxicity.[1][2]

This application note details a validated method for the determination of Tenofovir in urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

## Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate Tenofovir from endogenous urine matrix components. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS), such as Tenofovir-d6, is used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

## Experimental Protocols

### Materials and Reagents

- Standards: Tenofovir (TFV) and Tenofovir-d6 (TFV-d6) reference standards.
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid (LC-MS grade).
- Matrix: Blank human urine for preparation of calibration standards and quality controls.

### Preparation of Standards and Controls

- Stock Solutions (1 mg/mL):
  - Prepare a 1 mg/mL stock solution of Tenofovir in a water:methanol (80:20, v/v) mixture.[4]
  - Prepare a 1 mg/mL stock solution of Tenofovir-d6 in methanol.
  - Store stock solutions at -20°C or below.
- Working Solutions:
  - Prepare intermediate and working standard solutions by serially diluting the stock solutions in a 50:50 mixture of water and methanol to create calibration standards across the desired concentration range (e.g., 10 - 10,000 ng/mL).[3]
  - Prepare an internal standard (IS) working solution (e.g., 50 ng/mL) in acetonitrile with 0.1% formic acid.[3]
- Calibration Curve (CC) and Quality Control (QC) Samples:
  - Spike blank human urine with the appropriate working standard solutions to prepare CC and QC samples at low, medium, and high concentration levels.

### Sample Preparation

The protocol employs a straightforward protein precipitation step for sample clean-up.[3]

- Aliquoting: Transfer 100  $\mu$ L of the urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Dilution (Optional): For expected high concentrations, urine samples can be pre-diluted. A 50-fold dilution with blank plasma or water has been shown to minimize variability.[2]
- Internal Standard Addition & Precipitation: Add 200  $\mu$ L of the IS working solution in acetonitrile (containing 0.1% formic acid) to each tube.[3]
- Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes to pellet the precipitated proteins.[5]
- Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
- Injection: Inject an aliquot (e.g., 10  $\mu$ L) into the LC-MS/MS system.[4]

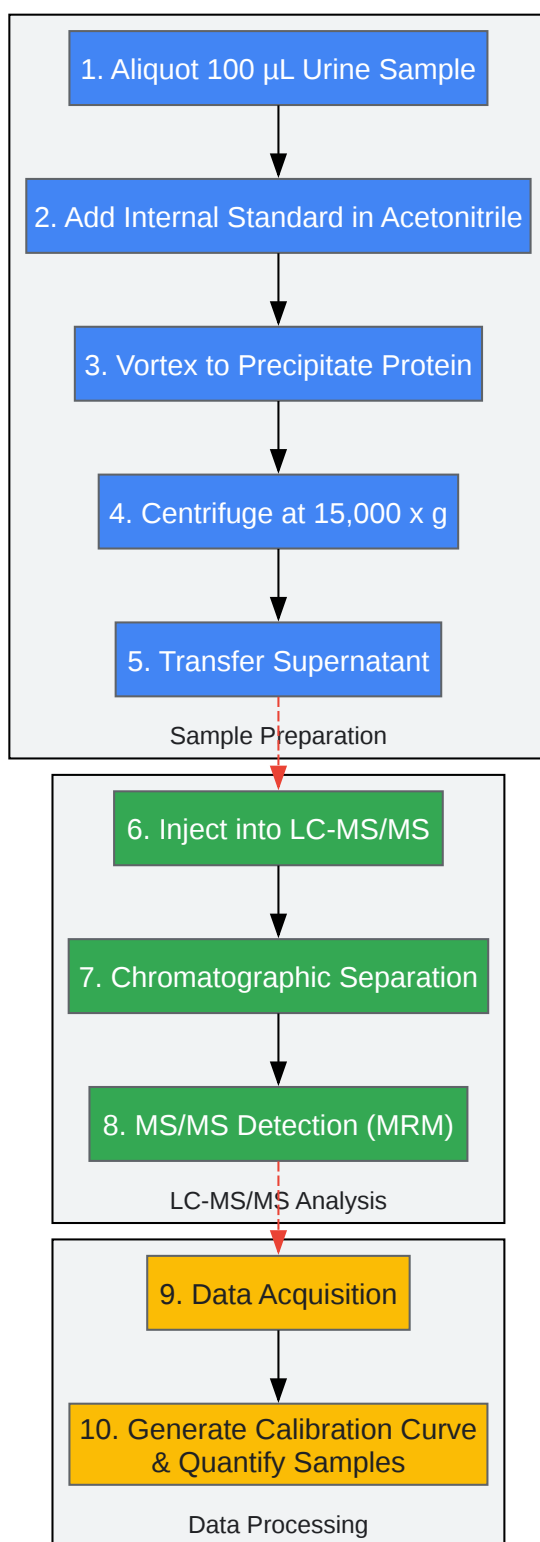


Figure 1: Experimental Workflow for Tenofovir Quantification in Urine

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Caption: Experimental Workflow for Tenofovir Quantification in Urine.

## Instrumentation and Conditions

### a) Liquid Chromatography (HPLC)

Parameter	Recommended Condition
Column	Kinetex PFP (2.6 $\mu$ m, 4.6 x 100 mm) or equivalent reversed-phase column (e.g., Atlantis T3, C18). <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Mobile Phase A	0.1% Formic Acid in Water. <a href="#">[3]</a>
Mobile Phase B	0.1% Formic Acid in Acetonitrile. <a href="#">[3]</a> <a href="#">[4]</a>
Flow Rate	0.25 - 1.0 mL/min. <a href="#">[4]</a> <a href="#">[6]</a>
Elution Profile	Gradient or Isocratic. A typical gradient might start at low %B, ramp up to wash the column, and re-equilibrate. <a href="#">[1]</a> <a href="#">[3]</a>
Column Temp.	40°C. <a href="#">[7]</a>
Injection Vol.	10 $\mu$ L. <a href="#">[4]</a>
Run Time	~5 minutes. <a href="#">[3]</a>

### b) Tandem Mass Spectrometry (MS/MS)

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization, Positive (ESI+). <a href="#">[1]</a>
Scan Type	Multiple Reaction Monitoring (MRM).
MRM Transition (TFV)	m/z 288.3 $\rightarrow$ 176.3. <a href="#">[3]</a>
MRM Transition (TFV-d6)	m/z 294.3 $\rightarrow$ 182.2. <a href="#">[3]</a>
Source Temp.	Instrument dependent (e.g., 500°C).
IonSpray Voltage	Instrument dependent (e.g., 5500 V).

Note: MS/MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used to achieve maximum signal intensity.

## Method Performance and Validation Data

The following tables summarize the typical validation parameters for this analytical method.

Table 1: Linearity and Sensitivity

Parameter	Result
Calibration Range	10 - 1,000 ng/mL.[3]
Correlation Coefficient ( $r^2$ )	> 0.99.[3]
Limit of Detection (LOD)	5 ng/mL.[3]
Limit of Quantification (LOQ)	10 ng/mL.

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level	Concentration (ng/mL)	Accuracy (% Recovery)	Precision (% CV)
Low	30	91.6 - 109.2%	< 15%
Medium	300	95.5 - 105.1%	< 15%
High	800	93.6 - 100.0%.[3]	< 15%

(Data synthesized from typical performance criteria outlined in cited literature).[4][5]

Table 3: Recovery and Matrix Effect

Parameter	Result
Recovery	Consistent and reproducible for both analyte and internal standard.[1]
Matrix Effect	Minimal matrix effect observed, with a mean % matrix effect around 103% and %CV values between 2.1% and 6.9%.[1][4]

## Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Tenofovir in human urine. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. This method is well-suited for clinical research and therapeutic drug monitoring, particularly for assessing adherence to antiretroviral therapy.

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